molecular formula C12H11ClO5 B12785958 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- CAS No. 144833-96-5

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo-

Cat. No.: B12785958
CAS No.: 144833-96-5
M. Wt: 270.66 g/mol
InChI Key: ZHTDNPFHLYGLRI-UHFFFAOYSA-N
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Description

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2-Benzopyran-7-carboxylic acid, 4,6-dihydro-5-chloro-3,4-dimethyl-8-hydroxy-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

144833-96-5

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

5-chloro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C12H11ClO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17)

InChI Key

ZHTDNPFHLYGLRI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)Cl)C

Origin of Product

United States

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